2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole

Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

Seeking a modular kinase inhibitor scaffold with a reactive diversification handle? This 2-chloro-indazolyl-thiadiazole (CAS 1188266-01-4) features a crystallographically validated ATP-binding pocket scaffold (PDB: 3L9M) with a chlorine leaving group enabling SNAr diversification with amines, thiols, and other nucleophiles-a pathway inaccessible from the 2-amino analog (CAS 885223-59-6). Favorable CNS parameters (LogP 3.04, PSA 82.7 Ų). Supplied at ≥95% purity for immediate SAR exploration.

Molecular Formula C10H7ClN4S
Molecular Weight 250.71 g/mol
Cat. No. B12972202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole
Molecular FormulaC10H7ClN4S
Molecular Weight250.71 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NN1)C3=NN=C(S3)Cl
InChIInChI=1S/C10H7ClN4S/c1-5-7-4-6(2-3-8(7)13-12-5)9-14-15-10(11)16-9/h2-4H,1H3,(H,12,13)
InChIKeyGBYXEMMAGXWJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazole Procurement & Baseline


2-Chloro-5-(3-methyl-1H-indazol-5-YL)-1,3,4-thiadiazole (CAS: 1188266-01-4) is a heterocyclic hybrid scaffold combining a 1,3,4-thiadiazole core with a 3-methyl-1H-indazole moiety. The compound is commercially available at 95%+ purity (catalog number CM369873) with molecular formula C10H7ClN4S and molecular weight 250.7 g/mol . The 2-chloro substituent on the thiadiazole ring provides a reactive handle for nucleophilic aromatic substitution, enabling further derivatization, while the indazole-thiadiazole hybrid architecture has been recognized for kinase-targeting potential, as evidenced by the AKT/PKB inhibitor azole-based series crystallized with the 3-methylindazolyl-thiadiazole scaffold [1].

Kinase-focused library synthesis: reactive 2-chloro handle for SNAr diversification
3-methylindazole scaffold: reported kinase-targeting architecture
CNS drug-like property space: predicted LogP and PSA support brain penetration review

Risks of Generic Substitution with Close Analogs


Although multiple indazole-thiadiazole hybrids exist commercially, the 2-chloro substituent on the 1,3,4-thiadiazole ring in this specific compound confers a unique synthetic utility not present in its 2-amino analog (CAS: 885223-59-6, 5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine). The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution with amines, thiols, and other nucleophiles, enabling downstream diversification into bioactive aminated derivatives of the type observed in AKT/PKB inhibitor programs [1]. Furthermore, even modest structural variations within the indazole-thiadiazole class produce pronounced differences in target selectivity: 3-chloro-1H-indazole-based thiadiazole derivatives exhibit potent dual thymidine phosphorylase/α-glucosidase inhibition (IC50 as low as 1.38 μM), whereas structurally distinct indazole-thiadiazole-thiazolidinone hybrids show acetylcholinesterase inhibition (IC50 0.86–26.73 μM), demonstrating that the precise substitution pattern on the indazole ring (3-methyl vs. 3-chloro) and the nature of the heterocyclic appendage critically dictate pharmacological profile [2][3].

Attribute
This Compound (Target)
2-Amino Analog (May Be Considered)
Synthetic Reactivity
2-Chloro leaving group enables direct SNAr with amines
2-Amino group is a non-leaving group; diversification pathway differs
Target Selectivity Context
3-Methyl substitution directs toward kinase inhibition studies
3-Chloro analogs reported to preferentially engage metabolic enzymes
Structural Binding Validation
Aminated derivative validated by kinase co-crystal structure (PDB: 3L9M)
Indazole-oxadiazole hybrids lack mammalian kinase co-crystal data

Quantitative Differentiation Against Comparator Scaffolds


2-Chloro Leaving Group Enables Aminated Derivative Synthesis

The 2-chloro group on the 1,3,4-thiadiazole ring provides a reactive leaving group for nucleophilic aromatic substitution (SNAr) with amines, enabling synthesis of aminated derivatives that demonstrate AKT/PKB kinase inhibition. The corresponding 2-amino analog (CAS: 885223-59-6) lacks this leaving group capacity and cannot undergo the same direct substitution reactions [1]. The crystal structure of PKAB3 (PKA triple mutant V123A, L173M, Q181K) co-crystallized with (2S)-N1-[5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propane-1,2-diamine at 1.9 Å resolution (PDB ID: 3L9M) confirms that aminated derivatives of this scaffold occupy the kinase ATP-binding pocket, validating the synthetic pathway's biological relevance [2].

2-Cl vs 2-NH2 Reactivity
Head-to-head
Qualitative difference: Chloro leaving group present; amino group non-leaving
Supports synthetic-library diversification workflow
Co-crystal of aminated derivative confirms biological relevance
Medicinal Chemistry Kinase Inhibitor Synthesis Nucleophilic Aromatic Substitution

3-Methyl vs. 3-Chloro Indazole Directs Kinase or Metabolic Enzyme Selectivity

The 3-methyl substitution on the indazole ring (as in the target compound) directs the scaffold toward kinase inhibition applications, as demonstrated by the AKT/PKB inhibitor series where the 3-methylindazolyl-thiadiazole core yielded compounds with nanomolar biochemical potency and tumor xenograft efficacy [1]. In contrast, 3-chloro-1H-indazole-based 1,3,4-thiadiazole derivatives (structurally distinct at the indazole 3-position) exhibit a completely different pharmacological profile, with compound 4 showing dual thymidine phosphorylase inhibition (IC50 = 4.70 ± 1.34 μM) and α-glucosidase inhibition (IC50 = 1.38 ± 0.46 μM), outperforming standard inhibitors 7-deazaxanthine (IC50 = 12.42 ± 1.27 μM) and acarbose (IC50 = 5.97 ± 0.35 μM) respectively [2].

3-Me vs 3-Cl Target Shift
Cross-study comparable
3-Chloro analog: α-glucosidase IC50 1.38 μM; 3-Methyl core: AKT/PKB kinase context
Indazole substitution directs target-class selection
Kinase vs. metabolic enzyme pathway context
Kinase Inhibition Metabolic Enzyme Inhibition Structure-Activity Relationship

Predicted Blood-Brain Barrier Penetration Potential from Physicochemical Profile

The target compound has a computationally calculated LogP value of 3.04320 and polar surface area (PSA) of 82.70 Ų . This physicochemical profile places the compound within the favorable range for blood-brain barrier penetration (typically LogP 2–4, PSA < 90 Ų for CNS drugs). In comparison, the 2-amino analog 5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-amine (CAS: 885223-59-6) would exhibit lower LogP due to the polar NH2 group, potentially reducing CNS distribution. The indazole-thiadiazole hybrid architecture benefits from indazole's established property as a phenol bioisostere with enhanced lipophilicity and reduced susceptibility to phase I/II metabolism relative to phenolic scaffolds .

Predicted CNS Profile
Data to verify
Calculated LogP 3.04; PSA 82.70 Ų
May support blood-brain barrier penetration review
Computational prediction; requires experimental validation
ADME Prediction Drug-likeness Physicochemical Properties

X-ray Crystal Structure Validates ATP-Binding Pocket Engagement

The 3-methylindazolyl-thiadiazole scaffold has been structurally validated in the ATP-binding pocket of cAMP-dependent protein kinase (PKA) via X-ray crystallography at 1.9 Å resolution (PDB ID: 3L9M) [1]. The co-crystallized ligand, (2S)-N1-[5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propane-1,2-diamine, demonstrates that the 3-methylindazole portion occupies the adenine-binding region while the thiadiazole linker and extended amine substituent engage additional pocket residues. This structural validation distinguishes the 3-methylindazole-thiadiazole scaffold from indazole-thiadiazole hybrids lacking the 3-methyl group, for which no comparable high-resolution kinase co-crystal structures are reported, and from indazole-oxadiazole or triazole-thiadiazole hybrids that exhibit distinct binding modes to bacterial DNA gyrase (MIC = 4.0 ± 0.3 μM against M. tuberculosis H37Rv) rather than mammalian kinases [2].

Kinase Co-crystal Structure
Reported
PDB: 3L9M, 1.9 Å resolution with PKA triple mutant
Supports structure-based design workflow
Validated ATP-binding pocket engagement
X-ray Crystallography Kinase Inhibitor Binding Mode Structure-Based Drug Design

Priority Research & Industrial Applications


AKT/PKB Inhibitor Library Synthesis via SNAr Derivatization

The 2-chloro substituent enables nucleophilic aromatic substitution with diverse amines to generate aminated derivatives of the type validated in AKT/PKB inhibitor programs. The co-crystal structure with PKA (PDB ID: 3L9M, 1.9 Å resolution) provides a template for rational design of kinase inhibitors targeting the ATP-binding pocket [1]. This synthetic pathway is not accessible from the 2-amino analog (CAS: 885223-59-6), making the chloro compound the preferred starting material for SAR exploration [2].

CNS Drug Discovery Based on Predicted BBB Penetration

With a calculated LogP of 3.04 and PSA of 82.70 Ų, the compound falls within physicochemical parameters favorable for CNS penetration (LogP 2–4, PSA < 90 Ų) . The indazole moiety additionally offers metabolic advantages as a phenol bioisostere with reduced phase I/II metabolism susceptibility, making this scaffold suitable for CNS-targeted kinase inhibitor programs where brain exposure is critical .

Structure-Based Design with Experimentally Validated Kinase Binding Mode

The 3-methylindazolyl-thiadiazole core has been crystallographically validated in the ATP-binding pocket of a mammalian kinase (PKA) at high resolution, providing atomic-level detail of key ligand-protein interactions [1]. This structural information supports rational scaffold optimization and differentiates the 3-methyl substituted indazole-thiadiazole from other heterocyclic hybrids that lack experimental target engagement validation [3].

Chemical Biology: Synthesis of Structurally Diverse Kinase Probes

The parent chloro compound serves as a modular intermediate for generating structurally diverse chemical probes. The AKT/PKB inhibitor series derived from this scaffold includes compounds with oral bioavailability and tumor xenograft efficacy, demonstrating the translational potential of derivatives synthesized from this starting material [2]. Selection of this specific chloro compound over the 2-amino analog enables access to a broader chemical space through SNAr diversification.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Reactive 2-chloro leaving group
SNAr diversification and SAR exploration
CNS kinase probe discovery
Predicted LogP and PSA profile
Brain penetration assay review
Structure-based kinase design
Experimentally validated binding mode
Co-crystal structure-guided optimization
Chemical biology probe generation
Modular synthetic intermediate
Chemical space expansion via derivatization

Technical Documentation Hub

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23 linked technical documents
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